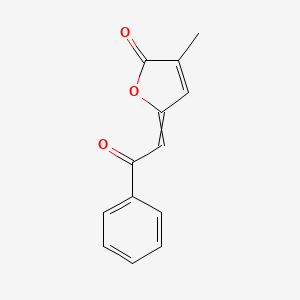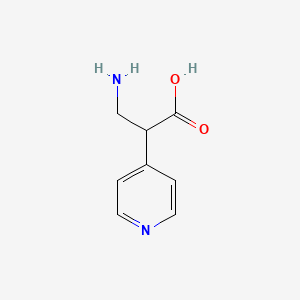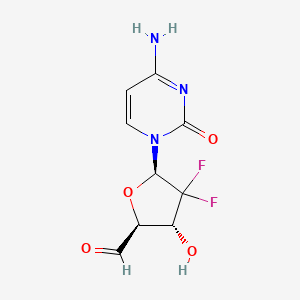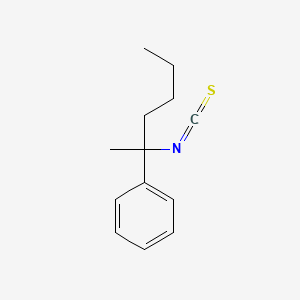
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is a chemical compound with the molecular formula C24H8ClN4 It is known for its unique structure, which includes a pentacene backbone substituted with a chlorine atom and four cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of pentacene derivatives followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride to facilitate the chlorination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pentacene derivatives.
Substitution: Various substituted pentacene derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel organic materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug discovery.
作用机制
The mechanism of action of 6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile in organic electronics involves its ability to transport charge carriers (electrons or holes) efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
Similar Compounds
Pentacene: A parent compound with similar electronic properties but lacks the chlorine and cyano substitutions.
6,13-Dihydropentacene: Similar structure but without the cyano groups.
Tetracyanoquinodimethane (TCNQ): Known for its electron-accepting properties, similar to the cyano-substituted pentacene derivatives.
Uniqueness
6-Chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile is unique due to the combination of chlorine and cyano substitutions, which enhance its electronic properties and make it suitable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
919273-10-2 |
|---|---|
分子式 |
C26H11ClN4 |
分子量 |
414.8 g/mol |
IUPAC 名称 |
6-chloro-6,13-dihydropentacene-2,3,9,10-tetracarbonitrile |
InChI |
InChI=1S/C26H11ClN4/c27-26-24-8-16-5-22(12-30)20(10-28)3-14(16)1-18(24)7-19-2-15-4-21(11-29)23(13-31)6-17(15)9-25(19)26/h1-6,8-9,26H,7H2 |
InChI 键 |
YZOSVWQREKNBGK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=C3C=C(C(=CC3=C2)C#N)C#N)C(C4=C1C=C5C=C(C(=CC5=C4)C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)


![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)
![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)

